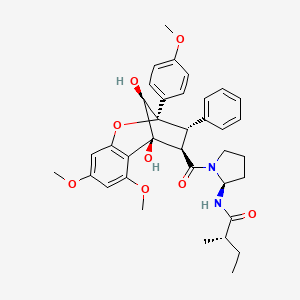

Aglain C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aglain C is a natural product isolated from the leaves of the Aglaia species of plants. It belongs to the family of flavonoids, a group of compounds with a wide range of biological activities. This compound has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities.

Applications De Recherche Scientifique

Synthèse de Produits Naturels

La photocycloaddition intramoléculaire de transfert de proton dans l'état excité (ESIPT) sélective des 3-hydroxyflavones a été utilisée pour la synthèse totale de produits naturels tels que la foveogline A et la perviridisine B {svg_1}. Cette méthodologie pourrait potentiellement être appliquée à la synthèse d'Aglain C, offrant une voie pour la création de composés naturels complexes.

Mécanismes de Photocycloaddition

Des études mécanistiques de la photocycloaddition ESIPT ont révélé la possibilité d'une voie de transfert d'électrons photoinduit (PET) {svg_2}. Cette compréhension est cruciale pour comprendre les réactions impliquées dans la synthèse d'this compound et pourrait conduire au développement de voies de synthèse plus efficaces.

Photoréaction Asymétrique

La photocycloaddition ESIPT énantiosélective utilisant des additifs chiraux de liaison hydrogène a permis d'accéder à des produits naturels enrichis énantiomériquement {svg_3}. Cette technique pourrait être adaptée à la synthèse asymétrique d'this compound, ce qui est important pour la production de produits pharmaceutiques énantiopurs.

Développement de Composites Ag@C

Les composites Ag@C ont été remarqués pour leur structure unique et leurs nouvelles propriétés physico-chimiques {svg_4}. La recherche sur ces composites pourrait éclairer le développement de matériaux à base d'this compound avec des applications potentielles dans la catalyse, la science de l'environnement et l'ingénierie des matériaux.

Stratégies d'Amélioration de la Stabilité

La stabilité des composites Ag@C est devenue un axe de recherche en raison du coût élevé de l'argent {svg_5}. Des stratégies similaires pourraient être employées pour améliorer la stabilité d'this compound, le rendant plus viable pour des applications à long terme dans divers domaines.

Applications en Catalyse

Les aérogels de carbone, qui peuvent être modifiés avec this compound, ont été explorés pour leurs applications catalytiques {svg_6}. This compound pourrait être utilisé pour modifier les propriétés de surface de ces aérogels, améliorant potentiellement leurs performances dans les processus catalytiques.

Safety and Hazards

Aglain C should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It is known that aglain c is a compound isolated from the aglaia species

Mode of Action

It has been reported that this compound enhances the nf-kb inhibitory activity . NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. By enhancing the inhibitory activity of NF-kB, this compound may influence immune response and inflammation.

Biochemical Pathways

Given its reported effect on nf-kb inhibitory activity , it is likely that this compound influences pathways related to immune response and inflammation

Pharmacokinetics

The ADME properties of a drug molecule are crucial in determining its bioavailability, which is the proportion of the drug that enters circulation when introduced into the body and is able to have an active effect

Result of Action

It has been reported that this compound enhances the nf-kb inhibitory activity This suggests that this compound may have an effect on cellular processes related to immune response and inflammation

Action Environment

It is known that environmental factors can significantly influence the action of drug molecules These factors can include temperature, pH, and the presence of other molecules in the environment

Analyse Biochimique

Biochemical Properties

Aglain C plays a significant role in biochemical reactions, particularly in the inhibition of the NF-kB pathway. This pathway is crucial for regulating immune response, inflammation, and cell survival. This compound interacts with various biomolecules, including enzymes and proteins involved in this pathway. Specifically, this compound enhances the inhibitory activity of NF-kB, which can lead to reduced inflammation and potentially inhibit cancer cell proliferation .

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by modulating the NF-kB pathway, leading to changes in gene expression and cellular metabolism. For instance, this compound has demonstrated cytotoxic effects against human lung cancer (AGZY 83-a) and liver cancer (SMMC-7721) cell lines . These effects are crucial for its potential use in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in the NF-kB pathway. This binding interaction leads to the inhibition of protein synthesis by targeting the translation initiation factor eIF4A, an ATP-dependent RNA helicase . Additionally, this compound can induce changes in gene expression, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions Its biological activity may degrade over extended periods, affecting its long-term efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the NF-kB pathway without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and cancer. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall biological activity of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can affect its localization and accumulation, impacting its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with components of the NF-kB pathway . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects on NF-kB and other related pathways.

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCVKSYNYMIDEN-JQCYSCQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3([C@@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.